molecular formula C9H9ClO3 B3382723 2-[(4-Chlorophenyl)methoxy]acetic acid CAS No. 35513-00-9

2-[(4-Chlorophenyl)methoxy]acetic acid

Cat. No.: B3382723
CAS No.: 35513-00-9
M. Wt: 200.62 g/mol
InChI Key: FOMOXGLITYUIRE-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methoxy]acetic acid (CAS: 35513-00-9) is an organochlorine compound with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . Structurally, it consists of a chlorophenyl group attached via a methoxy linkage to an acetic acid backbone. Its IUPAC name is [(4-Chlorobenzyl)oxy]acetic acid, and it is commonly used in pharmaceutical and chemical research due to its versatility as a synthetic intermediate .

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMOXGLITYUIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326134
Record name (4-Chlorobenzyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35513-00-9
Record name NSC524340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Chlorobenzyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methoxy]acetic acid typically involves the reaction of 4-chlorobenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(4-Chlorophenyl)methoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and analgesic properties, is ongoing.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to elicit biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-[(4-Cyanophenyl)methoxy]acetic Acid
  • Molecular Formula: C₁₀H₉NO₃
  • Key Difference: Substitution of the chlorine atom with a cyano (-CN) group.
  • Impact: The electron-withdrawing cyano group enhances polarity and may influence binding affinity in receptor-targeted applications.
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic Acid
  • Molecular Formula : C₂₀H₁₆Cl₂O₅
  • Key Difference: Incorporation of a chromenone core and two chlorine atoms on the phenyl ring.
  • The dichlorophenyl group increases lipophilicity compared to the monochlorophenyl variant .

Functional Group Modifications

2-[(4-Chlorophenyl)sulfanyl]-N′-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylene]acetohydrazide
  • Molecular Formula : C₂₂H₁₇ClFN₃O₂S
  • Key Difference : Replacement of the methoxy group with a sulfanyl (-S-) group and addition of a hydrazide functional group.
  • Impact : The sulfanyl group improves thiol-mediated reactivity, while the hydrazide moiety enables conjugation with carbonyl-containing molecules. This compound is likely used in peptide synthesis or metal chelation .
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic Acid
  • Molecular Formula: C₁₆H₁₄ClNO₄
  • Key Difference: Introduction of a benzyloxycarbonyl (Cbz) protecting group on the amino-acetic acid backbone.
  • Impact : The Cbz group enhances stability during solid-phase peptide synthesis (SPPS) and prevents unwanted side reactions .

Pharmacologically Active Derivatives

Levocetirizine Dihydrochloride
  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Key Difference : Incorporation of a piperazine ring and ethoxy linker to the acetic acid group.
  • Impact : This structural modification transforms the compound into a potent antihistamine (H₁-receptor antagonist). The piperazine ring enhances binding to histamine receptors, while the ethoxy linker improves bioavailability .
2-[2-(4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl)ethoxy]acetic Acid
  • Molecular Formula : C₂₂H₂₆ClN₂O₃
  • Key Difference : Addition of a diphenylmethyl-piperazine group.
  • Impact : The bulky diphenylmethyl group increases CNS penetration, making this derivative relevant in neuropharmacology .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[(4-Chlorophenyl)methoxy]acetic acid 35513-00-9 C₉H₉ClO₃ 200.62 Chlorophenyl, methoxy, acetic acid
2-[(4-Cyanophenyl)methoxy]acetic acid N/A C₁₀H₉NO₃ 191.18 Cyanophenyl, methoxy
2-[(4-Chlorophenyl)sulfanyl]acetohydrazide 331461-73-5 C₂₂H₁₇ClFN₃O₂S 454.90 Sulfanyl, hydrazide, fluorophenyl
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine, ethoxy, diphenylmethyl

Research Findings and Trends

  • Synthetic Utility : The acetic acid backbone allows easy functionalization, enabling diverse applications in drug discovery (e.g., levocetirizine) .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl, -CN) on the phenyl ring enhance metabolic stability but may reduce solubility .
  • Contradictions: While some derivatives (e.g., levocetirizine) are well-studied, others (e.g., cyanophenyl variant) lack pharmacological data, highlighting gaps in research .

Biological Activity

2-[(4-Chlorophenyl)methoxy]acetic acid, a compound with a notable chemical structure, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C₉H₉ClO₃. The presence of a 4-chlorophenyl group and a methoxy moiety contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Bacterial Strain MIC (µg/ml)
Staphylococcus aureus125-250
Streptococcus pyogenes150-250
Escherichia coli200-300

This suggests that the compound could serve as a valuable lead in the development of new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism appears to involve the modulation of pathways associated with inflammatory responses, potentially making it useful in treating inflammatory diseases.

The biological activity of this compound is thought to result from its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. The chloro and methoxy groups enhance binding affinity and reactivity, allowing for effective modulation of biological pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the compound's efficacy against multi-drug resistant strains revealed promising results, with significant reductions in bacterial growth observed in treated samples compared to controls.
  • Inflammatory Response Modulation : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked decrease in inflammatory markers, suggesting its potential for therapeutic use in conditions like arthritis or other inflammatory disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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